3-Hydroxybenzophenone

Overview

Description

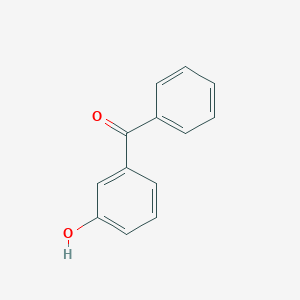

3-Hydroxybenzophenone, also known as (3-hydroxyphenyl)(phenyl)methanone, is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the third position of the benzene ring. This compound is known for its potential estrogenic and anti-androgenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzophenone can be synthesized through several methods. One common approach involves the reduction of 3,3′-dinitrobenzophenone, followed by diazotization of the resulting 3,3′-diaminobenzophenone, and subsequent hydrolysis of the diazonium salt . Another method includes the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroxybenzyl alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroxybenzyl alcohols.

Substitution: Various substituted benzophenones depending on the reagents used.

Scientific Research Applications

Cosmetic Applications

3-HBP is widely used in cosmetic formulations due to its UV-filtering properties. It absorbs ultraviolet (UV) radiation, protecting the skin from harmful effects associated with sun exposure.

Key Uses in Cosmetics:

- Sunscreens : Acts as a UV filter to prevent sunburn and skin damage.

- Skin Care Products : Incorporated into lotions and creams to enhance skin protection.

- Makeup : Used in foundations and lip products to provide UV protection.

Regulatory Considerations

The use of 3-HBP in cosmetics is subject to regulatory scrutiny due to potential health risks. For instance, the European Union has set concentration limits for benzophenones in cosmetic products, reflecting safety concerns related to endocrine disruption and potential toxicity .

Pharmaceutical Applications

In pharmaceuticals, 3-HBP serves as an intermediate in the synthesis of various drugs. Its ability to modulate biological activity makes it a valuable compound in drug formulation.

Case Study: Drug Development

A study highlighted the use of 3-HBP in developing anti-cancer agents. Researchers found that derivatives of benzophenones exhibited significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .

Material Science Applications

3-HBP is utilized as a photostabilizer in polymers and coatings. Its incorporation into materials helps prevent UV-induced degradation, enhancing the longevity and performance of products.

Key Uses in Material Science:

- Plastics : Added to polyolefins and other plastics to improve UV stability.

- Coatings : Used in paints and varnishes to protect surfaces from UV damage.

The environmental impact of 3-HBP is a growing concern due to its widespread use. Studies indicate that benzophenones can accumulate in aquatic environments, posing risks to aquatic life . Furthermore, chronic exposure has been linked to various health issues, including endocrine disruption and reproductive toxicity.

Health Risks

Epidemiological studies have associated exposure to benzophenones with adverse health outcomes such as reduced fecundity and developmental disorders . As a result, ongoing research is essential to evaluate the long-term effects of these compounds on human health.

Mechanism of Action

The mechanism of action of 3-Hydroxybenzophenone involves its interaction with molecular targets such as estrogen and androgen receptors. The hydroxyl group at the third position allows it to form hydrogen bonds, influencing its binding affinity and activity. This interaction can modulate the expression of genes regulated by these receptors, leading to various biological effects .

Comparison with Similar Compounds

- 2-Hydroxybenzophenone

- 4-Hydroxybenzophenone

- 2,4-Dihydroxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone

Comparison: 3-Hydroxybenzophenone is unique due to the position of the hydroxyl group, which influences its chemical reactivity and biological activity. For instance, 2-Hydroxybenzophenone is commonly used as a UV absorber in sunscreens, while 4-Hydroxybenzophenone has different photochemical properties . The specific position of the hydroxyl group in this compound allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

3-Hydroxybenzophenone (3-HBP) is a compound belonging to the benzophenone family, which has garnered attention due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of 3-HBP, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 3-position of the benzophenone structure. This structural feature is crucial for its biological activity. The molecular formula is , and it has a molecular weight of 218.22 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-HBP and its derivatives. For instance, a study reported that various benzophenone derivatives exhibited strong antitumor activity against several cancer cell lines, such as HL-60 (human promyelocytic leukemia), A-549 (lung cancer), and SW480 (colon cancer) cells. The IC50 values for some derivatives were as low as 0.26 µM, indicating potent inhibitory effects on tumor cell proliferation .

Table 1: Antitumor Activity of Benzophenone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 0.48 |

| A-549 | 0.82 | |

| SW480 | 0.99 | |

| Other Derivatives | SMMC-7721 | 0.26 |

The mechanisms underlying the antitumor effects involve modulation of key signaling pathways, including those related to apoptosis and cell cycle regulation. Network pharmacology analyses have identified several target genes such as AKT1, CASP3, and STAT3 that may be involved in these processes .

Antimicrobial Activity

3-HBP has also been investigated for its antimicrobial properties. A study indicated that certain benzophenone derivatives demonstrated significant antimicrobial activity against various bacterial strains. The incorporation of heterocycles into the benzophenone framework enhanced this activity, suggesting that structural modifications can lead to more effective antimicrobial agents .

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, 3-HBP exhibits anti-inflammatory effects. Research has shown that it can inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with IC50 values ranging from 8.8 to 18.1 µM . This suggests potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Activity of Benzophenone Derivatives

| Compound | Cell Type | IC50 (µM) |

|---|---|---|

| This compound | RAW 264.7 | 18.1 |

| Other Derivatives | Various | Varies |

Toxicological Profile

Understanding the safety profile of 3-HBP is essential for its potential therapeutic use. Studies on dermal penetration indicate that while some benzophenones can penetrate human skin, the absorption rates vary depending on the formulation used. For instance, benzophenone-3 showed varying absorption rates from different vehicles, with liquid paraffin yielding higher retention compared to aqueous cream formulations .

Case Studies

Several case studies have explored the implications of benzophenones in health contexts:

- Prenatal Exposure Study : A large-scale study found widespread exposure to various benzophenones among pregnant women in the U.S., raising concerns about potential health impacts on fetal development .

- Tumorigenesis Research : In animal models, exposure to benzophenone-3 was linked to increased tumorigenesis under specific dietary conditions, highlighting the need for careful assessment of dietary influences on chemical exposure outcomes .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 3-Hydroxybenzophenone in experimental samples?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used due to its sensitivity for aromatic compounds. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish this compound from positional isomers (e.g., 2- or 4-hydroxy derivatives). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns for purity assessment. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral matching .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Avoid inhalation of dust/aerosols and skin contact. Use nitrile gloves, safety goggles, and lab coats. Conduct experiments in a fume hood, and employ HEPA-filtered vacuums for dust cleanup to prevent explosive mixtures. Store in airtight containers away from light and moisture, as photodegradation may alter reactivity .

Q. How does the solubility of this compound influence solvent selection for experimental protocols?

The compound is sparingly soluble in water but dissolves well in polar organic solvents (e.g., ethanol, acetone, DMSO). Solvent choice impacts reaction kinetics and spectroscopic analysis. For instance, DMSO is ideal for NMR but may interfere with UV-Vis assays. Pre-saturation studies in target solvents are recommended to avoid precipitation during dilution .

Advanced Research Questions

Q. How can structural modifications to this compound alter its phototoxic properties, and what experimental designs validate these changes?

Substitutions on the benzophenone core (e.g., methoxy groups, halogenation) significantly impact phototoxicity. For example, 2-Hydroxy-4-methoxybenzophenone (BP3) exhibits UV-filtering properties, whereas this compound may generate reactive oxygen species under UV light. Use in vitro assays like the 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432) to compare cytotoxicity with structural analogs. Monitor singlet oxygen production via electron paramagnetic resonance (EPR) to mechanistically link structure and phototoxicity .

Q. What methodologies resolve contradictions in reported photodegradation pathways of this compound across studies?

Discrepancies may arise from varying light sources (UV-A vs. UV-B), solvent systems, or impurity levels. Standardize experimental conditions using calibrated light meters and controlled wavelength ranges (e.g., solar simulators). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation byproducts, while quantum yield calculations quantify reaction efficiency. Compare results with computational models (e.g., density functional theory) to predict degradation pathways .

Q. How can researchers optimize synthetic routes to achieve high-purity this compound for photostability studies?

Challenges include minimizing keto-enol tautomerization and hydroxyl group oxidation. Friedel-Crafts acylation of phenol derivatives with benzoyl chloride in anhydrous AlCl₃ is a common route. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Validate purity using differential scanning calorimetry (DSC) and HPLC with diode-array detection to detect ≤1% impurities .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity assays?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) differentiate toxicity between analogs. For time-dependent effects, mixed-effects models account for repeated measurements. Include positive controls (e.g., benzophenone-3) and negative controls (solvent-only) to normalize data .

Q. How can computational modeling predict the environmental fate of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking simulations assess binding affinity to biological targets (e.g., estrogen receptors). Validate predictions with experimental data from aquatic toxicity assays (e.g., Daphnia magna immobilization tests) .

Properties

IUPAC Name |

(3-hydroxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULEACXTONYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047880 | |

| Record name | 3-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-57-0 | |

| Record name | 3-Hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6874J5528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.